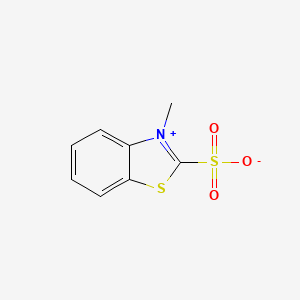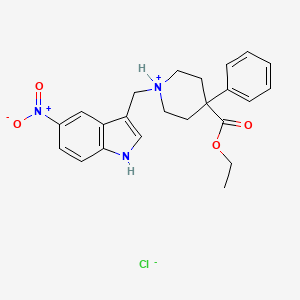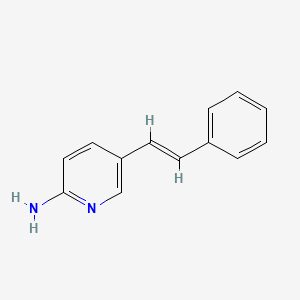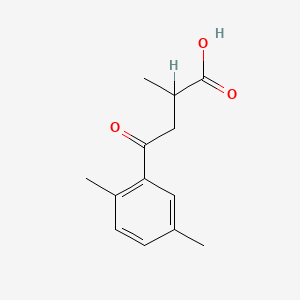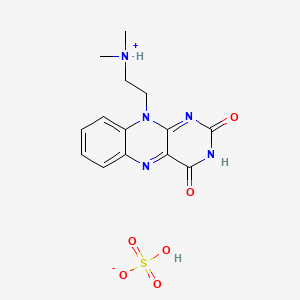
Isoalloxazine, 10-(2-(dimethylamino)ethyl)-, sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isoalloxazine, 10-(2-(dimethylamino)ethyl)-, sulfate is a heterocyclic compound that forms the structural foundation of flavins, such as riboflavin (vitamin B2). It has a tricyclic structure, meaning it consists of three interconnected rings of atoms. This compound is a tautomer of alloxazine and is formed by primary-secondary aromatic o-diamines .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Isoalloxazine, 10-(2-(dimethylamino)ethyl)-, sulfate involves the reaction of isoalloxazine with 2-(dimethylamino)ethyl sulfate. The reaction typically occurs under controlled conditions, including specific temperatures and pH levels to ensure the correct formation of the compound .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using high-purity reagents and advanced equipment to maintain consistency and quality. The process includes multiple purification steps to isolate the desired compound .
Análisis De Reacciones Químicas
Types of Reactions
Isoalloxazine, 10-(2-(dimethylamino)ethyl)-, sulfate undergoes various chemical reactions, including:
Reduction: It can also be reduced, which is essential for its role in electron transfer reactions.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions typically occur under controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of different isoalloxazine derivatives, while reduction can produce various reduced forms of the compound .
Aplicaciones Científicas De Investigación
Isoalloxazine, 10-(2-(dimethylamino)ethyl)-, sulfate has numerous scientific research applications, including:
Mecanismo De Acción
The mechanism of action of Isoalloxazine, 10-(2-(dimethylamino)ethyl)-, sulfate involves its ability to undergo redox reactions. The compound can accept and donate electrons, making it a crucial component in electron transfer processes. Its molecular targets include various enzymes and proteins involved in redox reactions and metabolic pathways .
Comparación Con Compuestos Similares
Isoalloxazine, 10-(2-(dimethylamino)ethyl)-, sulfate is unique compared to other similar compounds due to its specific structure and functional groups. Similar compounds include:
Alloxazine: A tautomer of isoalloxazine with a slightly different structure.
Riboflavin (Vitamin B2): A naturally occurring flavin with a similar tricyclic structure.
Flavin Mononucleotide (FMN): A phosphorylated form of riboflavin used in various biological processes.
Flavin Adenine Dinucleotide (FAD): Another derivative of riboflavin involved in redox reactions and metabolic pathways.
This compound stands out due to its specific functional groups, which confer unique chemical and biological properties .
Propiedades
Número CAS |
101652-11-3 |
|---|---|
Fórmula molecular |
C14H17N5O6S |
Peso molecular |
383.38 g/mol |
Nombre IUPAC |
2-(2,4-dioxobenzo[g]pteridin-10-yl)ethyl-dimethylazanium;hydrogen sulfate |
InChI |
InChI=1S/C14H15N5O2.H2O4S/c1-18(2)7-8-19-10-6-4-3-5-9(10)15-11-12(19)16-14(21)17-13(11)20;1-5(2,3)4/h3-6H,7-8H2,1-2H3,(H,17,20,21);(H2,1,2,3,4) |
Clave InChI |
WESNHKWGQQCGLD-UHFFFAOYSA-N |
SMILES canónico |
C[NH+](C)CCN1C2=CC=CC=C2N=C3C1=NC(=O)NC3=O.OS(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


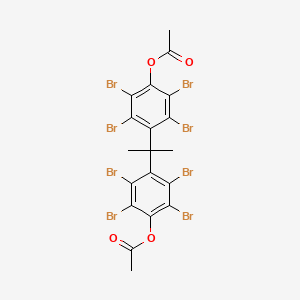
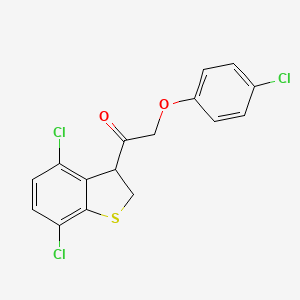

![6,6,8-Trimethyl-5,6-dihydro-1H-pyrrolo[2,3-g]quinoline](/img/structure/B13740486.png)

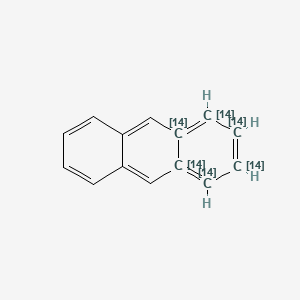
![Tetrakis(4'-bromo-[1,1'-biphenyl]-4-yl)silane](/img/structure/B13740491.png)
![(4Z)-4-[(2-bromophenyl)methylene]-2-methyl-oxazol-5-one](/img/structure/B13740495.png)
![(2-Methyl-1-azabicyclo[2.2.2]octan-3-yl) 2-cyclopropyl-2-hydroxy-2-phenylacetate](/img/structure/B13740512.png)

